molecular formula C4H11NOS B031220 2-Methylpropane-2-sulfinamide CAS No. 146374-27-8

2-Methylpropane-2-sulfinamide

Cat. No. B031220
CAS RN: 146374-27-8
M. Wt: 121.2 g/mol
InChI Key: CESUXLKAADQNTB-UHFFFAOYSA-N
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Description

2-Methylpropane-2-sulfinamide, also known as tert-Butanesulfinamide or Ellman’s sulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .


Synthesis Analysis

Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate was prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .


Molecular Structure Analysis

The molecular formula of 2-Methylpropane-2-sulfinamide is C4H11NOS . The InChI is InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3 . The Canonical SMILES is CC(C)(C)S(=O)N .


Chemical Reactions Analysis

Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .


Physical And Chemical Properties Analysis

2-Methylpropane-2-sulfinamide is a white to off-white crystalline solid . Its molar mass is 121.20 g/mol . The melting point ranges from 102 to 105 °C .

Scientific Research Applications

Asymmetric Synthesis of Apremilast

2-Methylpropane-2-sulfinamide is used as a chiral auxiliary in the asymmetric synthesis of Apremilast . Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) and is used for the treatment of patients with moderate to severe plaque psoriasis . The synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and Apremilast is obtained in an overall 56% yield and with 95.5% ee .

Synthesis of Chiral Amines

2-Methylpropane-2-sulfinamide is employed as a reagent for synthesizing chiral amines . Chiral amines are common in various pharmaceutical compounds and are synthetically demanded to develop efficient methods to prepare key intermediates for the preparation of various drugs .

Suzuki Reaction

This compound is used in the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds .

Asymmetric Synthesis of Trifluoroethylamines

2-Methylpropane-2-sulfinamide acts as a chiral auxiliary used in an asymmetric synthesis of trifluoroethylamines by conversion of trifluoroacetaldehyde to a chiral imine .

Synthesis of Sulfonimidates

Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . 2-Methylpropane-2-sulfinamide is used in the synthesis of these important sulfur-containing compounds .

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This plays on the lability of sulfonimidates under acidic conditions .

Safety And Hazards

The safety data sheet suggests avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured .

Future Directions

2-Methylpropane-2-sulfinamide can be readily transformed into P,N-sulfinyl imine ligands through condensation with aldehydes and ketones . These ligands can undergo iridium-catalyzed asymmetric hydrogenation of olefins . This indicates potential future directions in the field of asymmetric synthesis.

properties

IUPAC Name

2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESUXLKAADQNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391967, DTXSID90463241
Record name 2-methylpropane-2-sulfinamide
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Record name Tert-Butanesulfinamide
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Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropane-2-sulfinamide

CAS RN

146374-27-8, 196929-78-9, 343338-28-3
Record name 2-Methyl-2-propanesulfinamide
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Record name tert-Butylsulfinamide, (+/-)-
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Record name tert-Butylsulfinamide, (R)-(+)-
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Record name tert-Butylsulfinamide, (S)-(-)-
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Record name 2-methylpropane-2-sulfinamide
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Record name Tert-Butanesulfinamide
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Record name 2-Propanesulfinamide, 2-methyl
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Record name TERT-BUTYLSULFINAMIDE, (±)-
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Record name TERT-BUTYLSULFINAMIDE, (S)-(-)-
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Synthesis routes and methods

Procedure details

A solution of 128 (1.444 g, 6.770 mmol) and THF (20 mL) was cooled to −10° C., and (3-fluoro-4-methoxyphenyl)magnesium bromide (2.717 g, 11.85 mmol) was added via addition funnel. The reaction was stirred at −10° C. for 1 h. Water was added, and the mixture was extracted with EtOAc. The organic layer was concentrated, and the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water) to afford 0.203 g (8.83%) of (R)—N#R)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (130a) and 315 mg (13.71%) of (R)—N—((S)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (1306).
Name
Quantity
1.444 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.717 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 6
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